molecular formula CHCaF3O3S B1333554 Calcium trifluoromethanesulfonate CAS No. 55120-75-7

Calcium trifluoromethanesulfonate

Cat. No.: B1333554
CAS No.: 55120-75-7
M. Wt: 190.16 g/mol
InChI Key: CFSYYJNGCPTQRE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Calcium trifluoromethanesulfonate can be synthesized by reacting calcium carbonate or calcium hydroxide with trifluoromethanesulfonic acid. The reaction typically occurs in an aqueous medium, followed by evaporation to obtain the solid product .

Industrial Production Methods: Industrial production methods involve similar reactions but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the purity and yield of the product .

Chemical Reactions Analysis

Types of Reactions: Calcium trifluoromethanesulfonate undergoes various types of reactions, primarily acting as a catalyst. It is involved in:

Common Reagents and Conditions: Common reagents include aldehydes, ketones, and epoxides. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures .

Major Products: The major products formed from these reactions include β-amino alcohols, nitriles, and various carbon-carbon bonded compounds .

Scientific Research Applications

Calcium trifluoromethanesulfonate has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Magnesium trifluoromethanesulfonate
  • Sodium trifluoromethanesulfonate
  • Copper (II) trifluoromethanesulfonate

Comparison: Calcium trifluoromethanesulfonate is unique due to its high thermal stability and effectiveness as a Lewis acid catalyst. Compared to magnesium and sodium trifluoromethanesulfonates, it offers superior catalytic activity in certain reactions. Copper (II) trifluoromethanesulfonate, while also effective, is often used in different types of catalytic processes .

Properties

CAS No.

55120-75-7

Molecular Formula

CHCaF3O3S

Molecular Weight

190.16 g/mol

IUPAC Name

calcium;trifluoromethanesulfonate

InChI

InChI=1S/CHF3O3S.Ca/c2-1(3,4)8(5,6)7;/h(H,5,6,7);

InChI Key

CFSYYJNGCPTQRE-UHFFFAOYSA-N

SMILES

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Ca+2]

Canonical SMILES

C(F)(F)(F)S(=O)(=O)O.[Ca]

Key on ui other cas no.

55120-75-7

Pictograms

Corrosive; Irritant

Origin of Product

United States

Synthesis routes and methods

Procedure details

The trace amount of trifluoromethane sulfonic acid monohydrate in the non-aqueous, cyclohexane-rich phase is neutralized with calcium hydroxide to produce calcium trifluoromethane sulfonate, which is filtered from the finished product. The calcium trifluoromethane sulfonate can be converted to trifluoromethane sulfonic acid monohydrate and the recovered trifluoromethane sulfonic acid monohydrate reused.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Calcium trifluoromethanesulfonate
Reactant of Route 2
Calcium trifluoromethanesulfonate
Reactant of Route 3
Calcium trifluoromethanesulfonate
Reactant of Route 4
Calcium trifluoromethanesulfonate

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